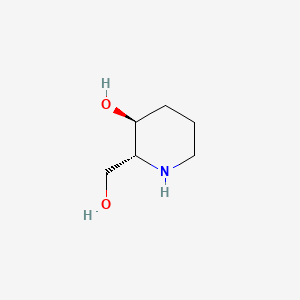![molecular formula C11H8BrN3S B11780309 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780309.png)
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is carried out in the presence of a base such as potassium tert-butoxide in tert-butanol, and the mixture is heated under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic bromine can be substituted by nucleophiles.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against cancer cell lines.
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes:
Uniqueness
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its fused thiazole-triazole structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H8BrN3S |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI-Schlüssel |
JVBLYVUHXZKTQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)
![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)



![tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11780295.png)

